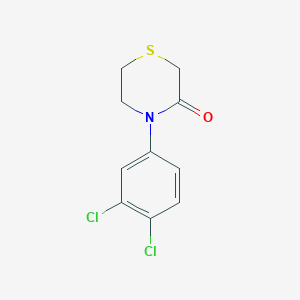

4-(3,4-Dichlorophenyl)thiomorpholin-3-one

描述

Contextualization of Heterocyclic Frameworks in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the bedrock of modern drug discovery. chemimpex.commdpi.com Their prevalence is a testament to their remarkable structural diversity and their capacity to engage in a wide array of biological interactions. chemimpex.com The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and metabolic stability. mdpi.com These characteristics are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Medicinal chemists leverage heterocyclic scaffolds to design molecules that can interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity. chemimpex.com The ability to systematically modify these frameworks allows for the fine-tuning of biological activity, leading to the development of safer and more effective therapeutic agents. Consequently, heterocyclic chemistry remains a vibrant and indispensable area of research, continually providing new avenues for addressing unmet medical needs. chemimpex.com

Overview of Thiomorpholin-3-one (B1266464) as a Molecular Building Block and Privileged Scaffold in Chemical Biology

The thiomorpholin-3-one moiety is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The thiomorpholine (B91149) ring, a six-membered heterocycle containing both nitrogen and sulfur, provides a versatile three-dimensional structure that can be strategically functionalized. acs.org

The presence of the sulfur atom in the thiomorpholine ring, as opposed to the oxygen in its morpholine (B109124) analogue, increases lipophilicity and can introduce a "metabolically soft spot," allowing for predictable metabolism through oxidation to the corresponding sulfoxide (B87167) or sulfone. This property can be advantageous in drug design for controlling the metabolic fate of a compound. The lactam function (a cyclic amide) within the thiomorpholin-3-one structure provides a rigid core and a site for hydrogen bonding, which can be crucial for target recognition.

The synthesis of thiomorpholin-3-one and its derivatives has been an area of active investigation. For instance, one established method involves the reaction of ethyl mercaptoacetate (B1236969) with an appropriate aziridine (B145994), followed by reduction of the resulting intermediate. acs.org The versatility of this scaffold allows for the introduction of a wide range of substituents, particularly at the 4-position (the nitrogen atom), enabling the exploration of diverse chemical space and the optimization of biological activity.

Research Rationale and Focus on 4-(3,4-Dichlorophenyl)thiomorpholin-3-one within Contemporary Scientific Inquiry

The specific compound, this compound, has garnered interest due to the combination of the privileged thiomorpholin-3-one scaffold with a dichlorinated phenyl ring. The 3,4-dichlorophenyl group is a common substituent in pharmacologically active molecules, often contributing to enhanced binding affinity and metabolic stability.

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable intermediate or a lead compound in drug discovery programs. Its existence is confirmed in chemical databases, and its structure is related to compounds found in patent literature, often as part of larger, more complex molecules with potential therapeutic applications. For example, a patent has been granted for a compound containing the this compound core, highlighting its relevance in the development of novel chemical entities.

The synthesis of N-aryl thiomorpholin-3-ones can generally be achieved through the reaction of a substituted aniline (B41778) with a suitable thiomorpholin-3-one precursor or by constructing the ring from appropriate starting materials. The investigation of such compounds is often driven by the desire to explore new chemical space and to identify novel inhibitors of various biological targets. The dichlorophenyl substitution pattern, in particular, is known to influence the electronic properties and conformational preferences of the molecule, which can have a significant impact on its biological activity.

The following table provides a summary of the key components of this compound and their general significance in medicinal chemistry.

| Component | Chemical Structure | Significance in Medicinal Chemistry |

| Thiomorpholin-3-one Scaffold | A six-membered heterocyclic ring containing nitrogen and sulfur atoms, with a carbonyl group at the 3-position. | Recognized as a privileged scaffold, providing a versatile 3D framework for drug design. The sulfur atom can influence lipophilicity and metabolism. The lactam offers a rigid core and hydrogen bonding capabilities. |

| 3,4-Dichlorophenyl Group | A phenyl ring substituted with two chlorine atoms at the 3 and 4 positions. | A common substituent in pharmacologically active compounds. The chlorine atoms can enhance binding affinity, modulate electronic properties, and improve metabolic stability. |

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry and to pave the way for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3,4-dichlorophenyl)thiomorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NOS/c11-8-2-1-7(5-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSSCZRWJOSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)N1C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273340 | |

| Record name | 4-(3,4-Dichlorophenyl)-3-thiomorpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205683-35-8 | |

| Record name | 4-(3,4-Dichlorophenyl)-3-thiomorpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205683-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-3-thiomorpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Thiomorpholin 3 One Derivatives

Historical and Modern Approaches to Thiomorpholin-3-one (B1266464) Ring Construction

The construction of the six-membered thiomorpholin-3-one ring, containing both sulfur and nitrogen heteroatoms, can be achieved through various synthetic disconnections, leading to a range of strategic approaches. These methods include forming the ring through intermolecular or intramolecular bond formations, rearranging existing cyclic systems, or assembling the core from multiple starting materials in a single step.

Intermolecular strategies involve the reaction of two separate components to form the heterocyclic ring. A classic and straightforward approach involves the reaction between ethyl mercaptoacetate (B1236969) and aziridine (B145994), which directly provides the thiomorpholin-3-one skeleton via ring-opening of the aziridine followed by lactamization. nih.gov

More modern approaches offer greater control and substrate scope. One such method is the stepwise coupling of N-Boc-protected β-mercaptoethylamines with various α-diazoacetates. This process, catalyzed by rhodium(II) acetate (B1210297), involves an S-H insertion reaction. The subsequent removal of the Boc protecting group under acidic conditions triggers a spontaneous, ambient-temperature lactamization to furnish the desired thiomorpholin-3-one derivatives. This one-pot procedure is notable for its mild conditions and operational simplicity. researchgate.net

| Reactant A | Reactant B | Conditions | Product | Reference |

| Ethyl mercaptoacetate | Aziridine | LiAlH₄ (for reduction of ester) | Thiomorpholin-3-one | nih.gov |

| N-Boc-β-mercaptoethylamine | α-Diazoacetate | 1. Rh₂(esp)₂ 2. Acid (Boc removal) 3. Lactamization | Substituted Thiomorpholin-3-one | researchgate.net |

| Amidoximes | Benzyl thiols | Heat, transition metal-free | 1,2,4-Oxadiazoles (related heterocycle synthesis) | rsc.org |

This table summarizes key intermolecular reactions for synthesizing thiomorpholin-3-one and related heterocycles.

Intramolecular cyclization is a powerful strategy wherein a pre-functionalized acyclic precursor undergoes ring closure. A prominent modern example is a gold-catalyzed oxidative N-cyclization. birmingham.ac.uk This method utilizes ynamides bearing a tethered thioether. In the presence of a gold catalyst and an oxidant like pyridine (B92270) N-oxide, a cascade reaction is initiated, involving oxidation of the sulfur, cyclization, and a subsequent sigmatropic rearrangement to yield α-aryl thiomorpholin-3-ones under mild conditions. birmingham.ac.uk

Another common intramolecular approach involves the base-mediated cyclization of halo-functionalized precursors. For instance, a 2-(2-chloroethylthio)acetamide derivative can undergo intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the thiomorpholin-3-one ring. nih.gov This type of reaction is fundamental in heterocycle synthesis and can be adapted for a wide range of substituted derivatives. youtube.comnih.gov

| Precursor | Reaction Type | Key Reagents | Product | Reference |

| Ynamide with tethered thioether | Gold-catalyzed oxidative cyclization | IPrAuCl, Pyridine N-oxide | α-Aryl thiomorpholin-3-one | birmingham.ac.uk |

| 2-(2-Chloroethylthio)acetamide derivative | Base-mediated cyclization | Base (e.g., Et₃N) | Thiomorpholin-3-one | nih.gov |

This table highlights examples of intramolecular cyclization strategies for thiomorpholin-3-one synthesis.

The formation of the thiomorpholin-3-one ring can also be achieved through the rearrangement or expansion of other cyclic structures. While less common than direct cyclizations, these methods can provide access to unique substitution patterns. The previously mentioned gold-catalyzed synthesis of α-aryl thiomorpholin-3-ones incorporates a crucial rearrangement step. birmingham.ac.uk The reaction proceeds through a sulfonium (B1226848) ylide intermediate which then undergoes either a jchemrev.comresearchgate.net- or researchgate.netbirmingham.ac.uk-sigmatropic rearrangement to furnish the final product. The specific pathway is influenced by the substrate structure. birmingham.ac.uk

Although ring expansion is a known strategy for forming six-membered rings from smaller ones, such as in the conversion of oxindoles to quinolinones, specific examples dedicated to thiomorpholin-3-one synthesis are not broadly documented in current literature. nih.govresearchgate.netethz.ch The potential exists for developing such methods, for example, by expanding a four- or five-membered sulfur-containing lactam.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are highly valued for their efficiency and atom economy. organic-chemistry.orgthieme.denih.gov While MCRs like the Asinger and Ugi reactions are well-established for synthesizing other heterocycles, dedicated MCRs for the direct synthesis of the thiomorpholin-3-one scaffold are less prevalent. nih.govyoutube.com

A hypothetical MCR for a thiomorpholin-3-one could involve the condensation of an amine, mercaptoacetic acid, and glyoxal (B1671930) or a similar 1,2-dicarbonyl compound. The development of such a reaction would represent a significant advancement in the efficient synthesis of this heterocyclic core.

Targeted Synthetic Routes for 4-(3,4-Dichlorophenyl)thiomorpholin-3-one

The synthesis of the specific target compound, this compound, requires a strategy that effectively installs the dichlorophenyl group onto the nitrogen atom of the thiomorpholinone ring. This can be achieved either by forming the ring on a pre-existing N-arylated precursor or by arylating a pre-formed thiomorpholin-3-one ring.

A logical and common strategy for synthesizing N-aryl lactams involves the preparation of an N-aryl haloacetamide intermediate. For the target molecule, this key precursor is 2-chloro-N-(3,4-dichlorophenyl)acetamide .

The synthesis of this intermediate is typically straightforward:

Step 1: Acylation of 3,4-dichloroaniline (B118046). 3,4-Dichloroaniline is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) or under Schotten-Baumann conditions to neutralize the HCl byproduct. This reaction yields 2-chloro-N-(3,4-dichlorophenyl)acetamide.

With this intermediate in hand, the thiomorpholin-3-one ring can be constructed. A plausible route involves:

Step 2: Thioether formation and cyclization. The 2-chloro-N-(3,4-dichlorophenyl)acetamide can be reacted with a mercaptoacetate salt, such as sodium thioglycolate. The resulting thioether intermediate would then undergo an intramolecular condensation, promoted by a base, to close the ring and form this compound.

An alternative approach begins with the synthesis of the unsubstituted thiomorpholin-3-one ring first, followed by N-arylation.

Precursor Synthesis: Thiomorpholin-3-one can be prepared via established methods, such as the reaction of ethyl mercaptoacetate and aziridine. nih.gov

N-Arylation: The resulting thiomorpholin-3-one can then be coupled with a 3,4-dichlorophenyl source, such as 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene, using a palladium- or copper-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination. This strategy is analogous to methods used for synthesizing similar N-aryl morpholinones and thiomorpholines. google.commdpi.com

| Precursor Intermediate | Synthesis Method | Reactants | Reference |

| 2-Chloro-N-(3,4-dichlorophenyl)acetamide | Acylation | 3,4-Dichloroaniline, Chloroacetyl chloride | General Method |

| 4-(4-Nitrophenyl)thiomorpholine (Analogous Precursor) | Nucleophilic Aromatic Substitution | 4-Fluoronitrobenzene, Thiomorpholine (B91149) | mdpi.com |

| 4-(4-Aminophenyl)-3-morpholinone (Analogous Product) | Condensation & Reduction | 4-Fluoronitrobenzene, 3-Morpholinone | google.com |

This table outlines the synthesis of key precursors and analogous compounds relevant to the preparation of this compound.

Optimization of Reaction Conditions for the Formation of this compound

The formation of N-aryl thiomorpholinones, such as this compound, typically involves the reaction of a substituted aniline (B41778) with a suitable sulfur-containing difunctional molecule, followed by cyclization. The optimization of these reaction conditions is crucial for an efficient synthesis. Key parameters that are systematically varied include catalysts, ligands, solvents, and temperature.

While specific optimization data for this compound is not extensively published, the process can be illustrated by analogy with similar palladium-catalyzed cross-coupling reactions used to form related heterocyclic structures, such as 2-aryl-4H-thiochromen-4-ones. nih.gov The synthesis would likely involve the coupling of 3,4-dichloroaniline with a thiomorpholin-3-one precursor or the cyclization of an intermediate formed from 3,4-dichloroaniline and a derivative of mercaptoacetic acid. The optimization process would systematically evaluate different reaction components to achieve the highest possible yield.

A typical screening process for a related palladium-catalyzed cross-coupling reaction is detailed in the table below, which showcases how changing the ligand and solvent can dramatically impact the reaction's success. nih.gov

Table 1: Representative Optimization of Reaction Conditions for a Pd-Catalyzed Cross-Coupling Reaction

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | --- | DMF | Trace |

| 2 | Pd(OAc)₂ | PPh₃ | DMF | 34 |

| 3 | Pd(OAc)₂ | TFP | DMF | 25 |

| 4 | Pd(OAc)₂ | BINAP | DMF | 30 |

| 5 | Pd(OAc)₂ | Xantphos | DMF | 50 |

| 6 | Pd(OAc)₂ | XPhos | DMF | 59 |

| 7 | Pd(OAc)₂ | XPhos | Toluene | 17 |

| 8 | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 36 |

| 9 | Pd(OAc)₂ | XPhos | Acetonitrile | 22 |

This table is illustrative and based on the synthesis of 2-aryl-4H-thiochromen-4-one, demonstrating a typical optimization workflow. nih.gov The optimal conditions found in this related synthesis were Pd(OAc)₂ as the catalyst, XPhos as the ligand, and DMF as the solvent. nih.gov

Advanced Purification Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard and advanced purification techniques are employed to achieve high purity of the target compound.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. For compounds similar in structure, solvent systems such as a mixture of methyl ethyl ketone and methanol (B129727) have been proven effective. google.com The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solution. google.com Other common solvents for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate mixtures. rochester.edu

Column Chromatography: This technique is widely used for the separation and purification of individual compounds from a mixture. nih.gov It is based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel or alumina) while a mobile phase (a solvent or solvent mixture) flows through it. For compounds of this class, a typical mobile phase might consist of a gradient of ethyl acetate in petroleum ether. nih.gov The selection of the stationary and mobile phases is critical for achieving good separation. Preparative high-performance liquid chromatography (Prep-LC) represents a more advanced version of this technique, capable of rapidly yielding high-purity compounds. nih.gov

Stereoselective Synthesis of Thiomorpholin-3-one Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance, particularly in pharmaceutical chemistry. Several strategies have been developed for the stereoselective synthesis of thiomorpholin-3-one derivatives.

Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched Thiomorpholin-3-ones

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from natural amino acids, are particularly relevant for synthesizing chiral sulfur-containing heterocycles. scielo.org.mxsigmaaldrich.com

In the context of thiomorpholin-3-ones, a synthetic strategy could involve using an auxiliary derived from an amino acid like L-cysteine. nih.gov The auxiliary would be covalently bonded to a precursor molecule, creating a chiral environment that directs the diastereoselective formation of the thiomorpholin-3-one ring. For example, alkylation or cyclization reactions on the substrate-auxiliary adduct would proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.govwikipedia.org Finally, cleavage of the auxiliary would yield the enantiomerically enriched thiomorpholin-3-one.

Asymmetric Catalysis in the Construction of Chiral Thiomorpholin-3-one Scaffolds

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and atom-economical. frontiersin.orgyoutube.com Chiral Brønsted acids, Lewis acids, and organocatalysts have been successfully employed in a wide range of asymmetric transformations. frontiersin.orgnih.gov

For the synthesis of chiral thiomorpholin-3-one scaffolds, a key cyclization step could be rendered enantioselective by a chiral catalyst. For instance, a chiral phosphoric acid could catalyze the ring-closing reaction, protonating and activating the substrate within a defined chiral pocket, leading to the preferential formation of one enantiomer. nih.gov Similarly, a chiral Lewis acid catalyst could coordinate to the substrate, shielding one face from attack and directing the stereochemical outcome of the cyclization. The development of such catalytic systems is a frontier in modern organic synthesis. rsc.orgnih.gov

Polymer-Supported Synthetic Methodologies for Stereoselective Thiomorpholin-3-one Derivatives

Solid-phase synthesis offers significant advantages, including simplified purification and the potential for automation. When combined with stereoselective methods, it provides a powerful platform for generating libraries of chiral compounds. acs.org

A polymer-supported synthesis of stereoselective thiomorpholine-3-carboxylic acids, close relatives of thiomorpholin-3-ones, has been successfully developed. acs.orgnih.gov This methodology utilizes an amino acid, Fmoc-Cys(Trt)-OH, immobilized on a solid support like Wang resin. acs.org The synthesis proceeds through a sequence of on-resin reactions, including N-alkylation and N-acylation. The final cleavage from the resin using a reagent cocktail, such as trifluoroacetic acid with triethylsilane, not only releases the product but also induces a stereoselective reduction to form the saturated thiomorpholine ring. acs.orgnih.gov This approach demonstrates the feasibility of producing stereochemically defined thiomorpholine derivatives using polymer-supported techniques. imtm.czimtm.czthieme-connect.com

Post-Synthetic Derivatization and Functionalization Strategies for this compound Analogues

Once the core this compound scaffold is synthesized, its structure can be further modified to create a library of analogues for various applications. This post-synthetic derivatization can target several reactive sites on the molecule.

Potential functionalization strategies include:

Aromatic Ring Substitution: The 3,4-dichlorophenyl ring can undergo further electrophilic aromatic substitution reactions, although the existing chloro- substituents are deactivating. Alternatively, palladium-catalyzed cross-coupling reactions could be used to replace one or both chlorine atoms with other functional groups, such as alkyl, aryl, or cyano groups.

Carbonyl Group Modification: The ketone at the 3-position is a versatile functional handle. It can be reduced to a secondary alcohol, which introduces a new stereocenter. It can also be converted into other functional groups, such as a thione (using Lawesson's reagent) or an imine.

Sulfur Atom Oxidation: The sulfur atom in the thiomorpholine ring can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly alter the electronic properties and conformation of the ring.

Ring Functionalization: While less common, reactions could be developed to introduce substituents at the C2 or C5 positions of the thiomorpholine ring, for example, via α-halogenation of the ketone followed by substitution.

Derivatization for Analysis: Specific functional groups can be added to the molecule to improve its detection in analytical techniques like mass spectrometry. For instance, attaching a tag with high proton affinity can significantly enhance sensitivity. nih.gov Acylating agents are also commonly used to create derivatives that are more suitable for analysis by gas chromatography-mass spectrometry. rsc.org

Modifications at the Thiomorpholin-3-one Ring System

The thiomorpholin-3-one ring offers several sites for chemical modification, primarily at the sulfur atom and the carbon atoms adjacent to the carbonyl group and the sulfur atom. These transformations are crucial for modulating the physicochemical properties and biological activities of the molecule.

One of the most common modifications of the thiomorpholine ring is the oxidation of the sulfur atom . The sulfide (B99878) can be selectively oxidized to a sulfoxide or further to a sulfone. These transformations significantly impact the polarity, hydrogen bonding capacity, and conformational flexibility of the ring. The oxidation can be achieved using a variety of reagents, with the choice of oxidant and reaction conditions determining the final oxidation state. For instance, mild oxidizing agents tend to yield the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. A practical method for the selective and controlled oxidation of similar sulfur-containing heterocycles involves the use of urea-hydrogen peroxide (UHP) in acetic acid. By controlling the stoichiometry of UHP and the reaction temperature, either the sulfoxide or the sulfone can be obtained in good yields. beilstein-journals.org

Table 1: Oxidation of Thioether Derivatives

| Entry | Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

| 1 | Generic Thioether | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic Acid, 60 °C | Sulfoxide | ~85-93 |

| 2 | Generic Thioether | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic Acid, 80 °C | Sulfone | ~91-94 |

This data is representative of general thioether oxidations and is presented as a model for the potential oxidation of this compound.

Another key modification is the alkylation at the C-2 position of the thiomorpholin-3-one ring. This position, being alpha to the carbonyl group, can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents, providing a route to a wide array of derivatives with potentially altered biological profiles.

Derivatization at the N-Phenyl Moiety of this compound

The 3,4-dichlorophenyl group attached to the nitrogen atom provides a platform for a variety of chemical transformations, enabling the synthesis of a diverse library of analogs. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r) reactions can be employed to replace one or both of the chlorine atoms with other functional groups. The position of substitution is directed by the activating effect of the heterocyclic nitrogen and the existing chloro substituents. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to a range of substituted derivatives. The regioselectivity of these reactions is a key consideration and is influenced by the reaction conditions and the nature of the nucleophile.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be used to couple the dichlorophenyl ring with a variety of boronic acids or their esters, introducing new aryl or alkyl substituents. This palladium-catalyzed reaction is known for its high tolerance of functional groups and can be applied to complex molecules. mdpi.commdpi.comtcichemicals.com The reactivity of the chloroarenes in Suzuki-Miyaura coupling can be enhanced by the presence of electron-withdrawing groups on the ring. researchgate.net

Table 2: Suzuki-Miyaura Coupling of Chloroarenes

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-Nitrobiphenyl | High |

| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

This data represents typical Suzuki-Miyaura reactions of chloroarenes and is a model for potential reactions with this compound.

Regioselective Introduction of Diverse Functional Groups

The regioselective functionalization of the this compound scaffold is paramount for the systematic exploration of its structure-activity relationships. This involves the controlled introduction of functional groups at specific positions on either the heterocyclic ring or the N-phenyl moiety.

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. youtube.comresearchgate.netnih.gov For the N-phenyl ring, transition-metal-catalyzed C-H activation can enable the introduction of various substituents at positions ortho to the directing thiomorpholin-3-one group. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to novel derivatives.

Furthermore, the combination of the reactions described above can be used in a sequential manner to achieve a high degree of molecular diversity. For instance, a modification of the thiomorpholin-3-one ring, such as S-oxidation, could be followed by a derivatization of the N-phenyl ring via a Suzuki coupling reaction. The ability to selectively perform these transformations is key to generating libraries of compounds for various applications.

Computational Chemistry and Theoretical Investigations of 4 3,4 Dichlorophenyl Thiomorpholin 3 One Systems

Molecular Modeling and Conformational Analysis of 4-(3,4-Dichlorophenyl)thiomorpholin-3-one

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational possibilities of this compound. This analysis is fundamental to understanding its chemical behavior.

The thiomorpholin-3-one (B1266464) ring, a six-membered heterocycle, is expected to adopt a chair conformation as its most stable form to minimize steric and torsional strain. However, other conformations such as a boat or twist-boat are also possible and represent higher energy states. The presence of the bulky 3,4-dichlorophenyl substituent on the nitrogen atom influences the conformational landscape.

Computational studies on similar heterocyclic systems, like morpholine (B109124) and thiomorpholine (B91149), have established that the chair conformation is indeed the global minimum on the potential energy surface. researchgate.net For this compound, two primary chair conformers are of interest: one where the dichlorophenyl group is in an axial position and another where it is in an equatorial position. Energy minimization calculations, typically using density functional theory (DFT) methods, are used to determine the relative energies of these conformers. Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize 1,3-diaxial interactions.

The exploration of the conformational landscape involves systematically rotating the single bonds, particularly the C-N bond connecting the phenyl ring to the thiomorpholinone ring, to identify all possible low-energy conformations. The results of such an analysis can be summarized in a potential energy surface map, which highlights the most stable conformations and the energy barriers between them.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dichlorophenyl Position | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Chair 1 | Equatorial | 0.00 | 98.5 |

| Chair 2 | Axial | 2.50 | 1.4 |

| Twist-Boat | - | 5.80 | <0.1 |

| Boat | - | 7.20 | <0.1 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for similar substituted heterocyclic systems.

Once the lowest energy conformer is identified, its molecular geometry can be precisely predicted. This includes bond lengths, bond angles, and dihedral angles. For the predicted most stable chair conformation with an equatorial dichlorophenyl group, the thiomorpholine ring will exhibit slight distortions from an ideal chair geometry due to the presence of the carbonyl group and the sulfur atom.

Key predicted geometric parameters would include:

The C-S bond lengths are expected to be longer than the C-C bonds within the ring.

The C=O bond length of the ketone group is a critical parameter.

The bond angle at the sulfur atom (C-S-C) will likely be smaller than the standard tetrahedral angle.

The dihedral angles within the ring define the extent of puckering of the chair conformation.

The orientation of the dichlorophenyl ring relative to the thiomorpholine ring is defined by the C-C-N-C dihedral angle.

Studies on related N-aryl heterocyclic compounds suggest that the aryl group is typically not perfectly coplanar with the part of the ring it is attached to, but rather twisted at a certain angle to minimize steric hindrance. acs.org

Interactive Data Table: Predicted Key Geometric Parameters for the Most Stable Conformer

| Parameter | Predicted Value |

| C=O Bond Length | 1.22 Å |

| C-S Bond Length | 1.83 Å |

| C-N (ring) Bond Length | 1.46 Å |

| C-N (aryl) Bond Length | 1.41 Å |

| C-S-C Bond Angle | 100.2° |

| C-N-C(aryl) Bond Angle | 118.5° |

| C-C-N-C(aryl) Dihedral Angle | 45.0° |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for similar substituted heterocyclic systems.

Quantum Chemical Calculations for this compound and Related Structures

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of the molecule.

The electronic properties of this compound are investigated through analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine ring, particularly the sulfur atom and the nitrogen atom, as well as the dichlorophenyl ring. The LUMO is likely to be distributed over the carbonyl group and the dichlorophenyl ring, which can act as electron-accepting regions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP would show negative potential (red/yellow) around the carbonyl oxygen and the chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the thiomorpholine ring, suggesting sites for nucleophilic interaction.

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net

¹H NMR: The protons on the thiomorpholine ring would show distinct signals, with their chemical shifts influenced by their proximity to the sulfur atom, the carbonyl group, and the anisotropic effect of the dichlorophenyl ring.

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal. The carbons of the dichlorophenyl ring would show signals influenced by the electron-withdrawing chlorine atoms.

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. jocpr.com Key predicted vibrational bands would include:

A strong C=O stretching vibration.

C-H stretching vibrations for the aromatic and aliphatic protons.

C-N and C-S stretching vibrations.

Vibrations associated with the C-Cl bonds.

Theoretical models can predict the most likely sites for chemical reactions. The FMO analysis and MEP map are key tools for this. The regions of high HOMO density are potential sites for electrophilic attack, while regions of high LUMO density are susceptible to nucleophilic attack.

For this compound, the carbonyl carbon is a likely site for nucleophilic addition reactions. The dichlorophenyl ring could potentially undergo nucleophilic aromatic substitution under certain conditions, although this is generally difficult. The nitrogen atom's lone pair availability for reactions would be reduced due to its delocalization into the carbonyl group (amide resonance) and the steric hindrance from the bulky aryl substituent. Computational models can also be used to simulate reaction pathways and calculate activation energies, providing insights into the mechanisms of potential reactions.

Structure-Energetics Relationships in Thiomorpholin-3-one Derivatives

Conformational Analysis of the Thiomorpholine Ring: The thiomorpholine ring, similar to cyclohexane, is expected to adopt a low-energy chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The presence of the carbonyl group at the 3-position and the sulfur atom at the 1-position introduces asymmetry and influences the ring's puckering.

Rotational Barrier of the N-Aryl Bond: A critical aspect of the structure-energetics of 4-aryl-thiomorpholinones is the restricted rotation around the bond connecting the nitrogen atom of the thiomorpholine ring and the dichlorophenyl group. This rotation is hindered by steric clashes between the ortho-substituents on the phenyl ring and the hydrogens on the thiomorpholine ring.

Computational studies on related N-aryl thiomorpholine-3,5-diones have utilized methods like temperature-dependent NMR spectroscopy and quantum chemical calculations to estimate the energy barriers for this rotation. For ortho-substituted derivatives, these barriers can be significant enough to allow for the existence of stable rotational isomers (atropisomers) at room temperature. In the case of this compound, the chlorine atom at the meta position is not expected to contribute significantly to the rotational barrier, but the chlorine at the ortho position (relative to the N-C bond) would be a major factor.

Illustrative Rotational Energy Profile:

To visualize the energetic landscape of this rotation, a potential energy surface can be calculated by systematically rotating the phenyl ring and calculating the corresponding energy at each step using quantum mechanical methods like Density Functional Theory (DFT).

Please note: The following table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the reviewed literature. The values are representative of what might be expected based on similar systems.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 30 | 2.1 | Gauche |

| 60 | 0.0 | Staggered (Minimum) |

| 90 | 2.5 | Gauche |

| 120 | 6.0 | Eclipsed (Maximum) |

| 150 | 2.3 | Gauche |

| 180 | 0.5 | Staggered (Local Minimum) |

In Silico Screening and Virtual Ligand Design Based on Thiomorpholin-3-one Scaffolds

The thiomorpholin-3-one scaffold serves as a valuable starting point for the design of new bioactive molecules. In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large chemical libraries.

Virtual Screening: Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This method relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the common structural and chemical features of these active molecules. This pharmacophore is then used to search for other compounds in a database with similar features.

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. This technique predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction, often represented by a docking score.

The inclusion of thiomorpholin-3-one derivatives in screening libraries, as seen in some patent literature, suggests their potential as pharmacologically relevant structures.

Illustrative Molecular Docking Results:

To demonstrate the type of data generated from a virtual screening campaign, the following table presents hypothetical docking scores of this compound and its analogs against a hypothetical protein kinase target. Lower docking scores typically indicate a more favorable binding interaction.

Please note: This table is for illustrative purposes only and does not represent actual experimental or computational results.

| Compound | Modification | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | LEU83, VAL91, LYS30 |

| Analog 1 | 4-Fluorophenyl | -7.2 | LEU83, ALA143 |

| Analog 2 | 4-Trifluoromethylphenyl | -8.9 | LEU83, VAL91, PHE145 |

| Analog 3 | 3,5-Dichlorophenyl | -8.7 | LEU83, LYS30, ALA143 |

| Analog 4 | 4-Methoxyphenyl | -7.8 | LEU83, SER144 |

Virtual Ligand Design: Based on the insights gained from virtual screening and an understanding of the structure-activity relationships (SAR), new ligands can be designed with improved potency and selectivity. For instance, if docking studies reveal that a particular region of the binding pocket is unoccupied, modifications can be made to the thiomorpholin-3-one scaffold to introduce functional groups that can form favorable interactions in that region. The electronic and steric effects of substituents on the dichlorophenyl ring can be systematically varied to optimize binding affinity and pharmacokinetic properties.

In Vitro Biological Activity Profiles and Mechanistic Elucidation of Thiomorpholin 3 One Derivatives

In Vitro Anticancer Research on Cellular Models

The thiomorpholine (B91149) core structure has also been investigated for its potential in developing anticancer therapeutics.

Recent studies have demonstrated the potent anticancer activity of novel thiazole-thiomorpholine derivatives against the human lung carcinoma cell line, A549. A series of these compounds showed significant dose-dependent inhibition of cancer cell proliferation. Notably, six compounds in one study exhibited greater inhibitory activity against A549 cells than the established chemotherapy drug cisplatin. Compound 3f , a 4-CH₃ phenyl derivative, was identified as the most potent, with a 50% inhibitory concentration (IC₅₀) of 3.72 µM. A crucial finding was the selectivity of these compounds; they displayed high cytotoxicity toward the A549 cancer cells while having minimal effect on the healthy L929 cell line (IC₅₀ > 500 µM), indicating a favorable therapeutic window.

Table 2: In Vitro Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives on A549 Cells

| Compound | Substitution (R) | IC₅₀ on A549 (µM) |

|---|---|---|

| 3a | 4-F | 5.25 |

| 3b | 4-Cl | 5.09 |

| 3c | 4-Br | 5.17 |

| 3d | 2,4-diCl | 4.98 |

| 3e | 3-NO₂ | 5.31 |

| 3f | 4-CH₃ | 3.72 |

| Cisplatin | - | 7.50 |

While the exact mechanism for the thiomorpholine derivatives is under investigation, studies on the closely related morpholin-3-one scaffold provide significant insights. Research on morpholin-3-one derivatives demonstrated that they could inhibit the growth of A549 cells by inducing apoptosis (programmed cell death) and causing a partial block of the cell cycle at the G1 phase. This activity was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas death receptor, key regulators of apoptosis. These findings suggest that thiomorpholin-3-one (B1266464) derivatives may exert their anticancer effects through similar pathways involving the induction of apoptosis.

Induction of Apoptosis and Modulation of Apoptotic Pathways in Cancer Cells (e.g., P53, Fas Elevation)

There is currently no available scientific literature that has investigated the ability of 4-(3,4-Dichlorophenyl)thiomorpholin-3-one to induce apoptosis in cancer cells. Studies examining its effects on key apoptotic proteins such as p53 or the Fas receptor have not been reported. Therefore, no data on its pro-apoptotic potential or the molecular mechanisms it might employ to trigger programmed cell death can be provided.

Regulation of Cell Cycle Progression and Arrest Mechanisms in Neoplastic Cells

Information regarding the impact of this compound on the cell cycle of neoplastic cells is not available in published research. There are no studies to indicate whether this compound can induce cell cycle arrest at any phase (G1, S, G2, or M) or modulate the activity of key cell cycle regulatory proteins.

Molecular Targets and Signaling Pathways Implicated in Anticancer Activity

The molecular targets and signaling pathways that may be modulated by this compound to exert any potential anticancer activity have not been elucidated. The scientific community has not yet published research identifying the specific cellular components with which this compound might interact to influence cancer cell behavior.

Enzyme Inhibition Studies

Urease Inhibition Activity and its Biological Significance

There are no published studies on the urease inhibitory activity of this compound. The potential of this compound to inhibit the urease enzyme, which is implicated in the pathogenesis of certain bacterial infections, remains unexplored.

Inhibition of Other Relevant Enzymes (e.g., Proteases, Kinases)

An examination of the scientific literature did not yield any studies investigating the inhibitory effects of this compound on other classes of enzymes, such as proteases or kinases, which are common targets in drug discovery.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Given the absence of studies on the enzyme inhibitory activity of this compound, there are no mechanistic insights into its potential interactions with any enzyme targets.

Structure-Activity Relationship (SAR) Investigations for Thiomorpholin-3-one Derivatives

The thiomorpholine ring system is recognized in medicinal chemistry as a "privileged scaffold". jchemrev.com This designation indicates that it is a versatile molecular framework that can be modified to interact with a variety of biological targets, leading to a wide range of pharmacological activities. jchemrev.com Consequently, thiomorpholin-3-one derivatives have been explored for numerous therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. jchemrev.comresearchgate.net The biological activity of these compounds is highly dependent on the nature and placement of various chemical groups (substituents) attached to the core structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how these modifications influence the potency and selectivity of the compounds, guiding the design of more effective therapeutic agents.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and target selectivity of thiomorpholin-3-one derivatives can be significantly altered by making structural modifications at various positions, particularly on the N-aryl substituent, which in the case of the subject compound is a 3,4-dichlorophenyl group.

Substitutions on the N-Aryl Ring:

The electronic properties and size of substituents on the phenyl ring play a critical role in modulating biological activity.

Electron-Donating Groups: In some contexts, the presence of electron-donating groups (e.g., methoxy, methyl) on the phenyl ring has been shown to enhance biological activity. For instance, in a series of benzimidazole-morpholine derivatives, a compound with a methoxy-substituted benzene ring demonstrated superior α-glucosidase inhibitory activity, suggesting that electron-releasing properties can be beneficial for certain enzyme-inhibitor interactions. jchemrev.com

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as the two chlorine atoms in this compound, can also confer potent bioactivity. Dichlorophenyl moieties are common in pharmacologically active compounds and can influence properties like binding affinity and metabolic stability. nih.govnih.gov For example, the 3,4-dichlorophenyl group has been found to be effective in improving the antiviral activity of certain 4-thioquinazoline derivatives. nih.gov

The following table summarizes the impact of various N-aryl substituents on the biological activity of heterocyclic compounds related to the thiomorpholine scaffold.

| Biological Target/Activity | Favorable Substituent Type on Phenyl Ring | Example Substituent(s) | Observed Effect |

| Antiviral (TMV) nih.gov | Electron-Withdrawing | 3,4-Dichlorophenyl | Improved Activity |

| Antioxidant lpnu.ua | Chloro substitution on quinoline ring | 7-Chloro | Increased antiradical action |

| Dopamine D3 Receptor Binding nih.gov | Dichloro substitution | 2,3-Dichlorophenyl | High affinity and selectivity |

Modifications to the Thiomorpholine Core:

While the N-aryl group is a primary site for modification, changes to the thiomorpholine-3-one ring itself, such as substitution at other positions or oxidation of the sulfur atom, would also be expected to have a profound impact on the molecule's properties and biological profile.

Elucidation of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target, thereby triggering a biological response. For the class of 4-arylthiomorpholin-3-one derivatives, a general pharmacophore model can be proposed based on their common structural elements.

The essential features include:

Aromatic Ring: The dichlorophenyl group serves as a crucial aromatic feature. This part of the molecule can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The specific substitution pattern (3,4-dichloro) dictates the electronic distribution and steric shape, which are critical for selective binding.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) at the 3-position of the thiomorpholin-3-one ring is a key hydrogen bond acceptor. It can form a hydrogen bond with a corresponding donor group (like an -NH or -OH) on the target protein, which is often a critical interaction for anchoring the molecule in the correct orientation for activity.

A hypothetical pharmacophore model for this class of compounds would therefore consist of a defined spatial arrangement of an aromatic ring, a hydrogen bond acceptor, and hydrophobic centers. The precise geometry and distances between these features would determine the molecule's affinity and selectivity for its biological target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comresearchgate.net This approach allows researchers to predict the activity of new, unsynthesized molecules and to better understand which chemical properties are most important for a desired biological effect.

While specific QSAR models for this compound were not identified in the surveyed literature, a general methodology for developing such a model can be described. The process would involve several key steps: mdpi.com

Data Set Generation: A series of thiomorpholin-3-one analogs would be synthesized. This series would feature systematic variations, particularly in the substitution pattern of the N-aryl ring (e.g., changing the position or type of halogen, or introducing other groups like methyl, methoxy, or nitro groups). The biological activity of each compound (e.g., IC50 value for enzyme inhibition) would be measured in a consistent in vitro assay.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the effects of electron-withdrawing or -donating groups (e.g., Hammett constants).

Steric Descriptors: These relate to the size and shape of the molecule (e.g., van der Waals volume, molecular surface area).

Hydrophobic Descriptors: This is typically the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is built that finds the best correlation between a selection of the calculated descriptors and the measured biological activity. The resulting QSAR equation typically takes the form: Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + constant The validity and predictive power of the model must be rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process) techniques. researchgate.net

For a series of 4-arylthiomorpholin-3-one derivatives, a QSAR model would likely highlight the importance of the hydrophobic and electronic characteristics of the substituents on the phenyl ring in determining their biological potency.

Future Directions and Emerging Research Avenues for 4 3,4 Dichlorophenyl Thiomorpholin 3 One

Design and Synthesis of Advanced Thiomorpholin-3-one (B1266464) Analogues for Targeted Research

The future development of 4-(3,4-dichlorophenyl)thiomorpholin-3-one as a research tool or therapeutic lead will heavily rely on the strategic design and synthesis of advanced analogues. The core objective of this endeavor is to systematically explore the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Key Areas for Analogue Development:

Substitution on the Phenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic and steric properties. Future synthetic efforts could explore a wide range of substituents at various positions of this ring to probe their influence on biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups, as well as hydrogen bond donors or acceptors, could significantly alter the compound's interaction with biological targets.

Modification of the Thiomorpholinone Core: The thiomorpholin-3-one ring itself offers several avenues for modification. Alkylation or acylation at the nitrogen atom (if the phenyl group were replaced) or substitution at the C2 and C5 positions could lead to novel derivatives with altered conformations and physicochemical properties.

Bioisosteric Replacement: The sulfur atom in the thiomorpholine (B91149) ring is a key feature. Its replacement with other bioisosteres, such as a sulfoxide (B87167), sulfone, or even a methylene (B1212753) group (to form a morpholinone), would provide valuable insights into the role of the sulfur atom in target engagement and metabolic stability.

Illustrative SAR Studies from Related Scaffolds:

While specific SAR studies on this compound are not extensively documented, principles from related heterocyclic compounds can guide future research. For example, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have demonstrated that stereochemistry and the nature of the substituent on the nitrogen atom are crucial for their analgesic activity. researchgate.net Similarly, research on 4(3H)-quinazolinone antibacterials has shown that systematic variation of substituents on the quinazolinone core can lead to compounds with potent in vivo efficacy. nih.gov These examples underscore the importance of a systematic approach to analogue design.

Table of Potential Analogue Modifications:

| Modification Site | Potential Substituents/Modifications | Rationale |

| Phenyl Ring | -F, -Cl, -Br, -I, -CF3, -OCH3, -NO2, -NH2 | Modulate electronic properties and lipophilicity. |

| Thiomorpholinone Ring (C2, C5) | Alkyl groups, spirocyclic systems | Introduce steric bulk and conformational rigidity. |

| Sulfur Atom | Sulfoxide (S=O), Sulfone (SO2) | Alter polarity, solubility, and metabolic profile. |

Exploration of Novel Biological Targets and Therapeutic Applications via High-Throughput Screening

High-throughput screening (HTS) is a powerful technology in modern drug discovery that allows for the rapid testing of large numbers of compounds against a variety of biological targets. The application of HTS to libraries of thiomorpholin-3-one derivatives, including this compound, holds the potential to uncover novel biological activities and therapeutic applications.

Strategies for HTS Campaigns:

Target-Based Screening: This approach involves screening a library of compounds against a specific, validated biological target, such as an enzyme or a receptor, that is implicated in a disease. Given the structural similarity of the thiomorpholin-3-one scaffold to other biologically active heterocycles, it would be rational to screen it against targets in areas such as oncology, inflammation, and infectious diseases.

Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly useful for identifying compounds that work through novel mechanisms of action. A library of thiomorpholin-3-one analogues could be screened for effects on cell viability, apoptosis, or other cellular processes in various disease models.

Fragment-Based Screening: This technique uses smaller, less complex molecules ("fragments") to identify binding to a target protein. The thiomorpholin-3-one scaffold itself could be considered a starting point for fragment-based approaches to identify initial hits that can then be optimized into more potent leads.

The success of HTS campaigns is highly dependent on the quality and diversity of the chemical library. Therefore, the synthesis of a diverse library of this compound analogues, as discussed in the previous section, is a prerequisite for successful HTS-based discovery of novel biological targets.

Integration of Thiomorpholin-3-one Scaffolds into Advanced Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. The thiomorpholin-3-one scaffold, due to its synthetic tractability and potential for biological activity, is a promising candidate for the development of such probes.

Types of Chemical Biology Probes:

Fluorescent Probes: A key example of the potential of this scaffold is the development of a thiomorpholine-based fluorescent probe for the detection of hypochlorous acid (HOCl). In this probe, the thiomorpholine group acts as a fluorescence quencher. Upon oxidation of the sulfur atom by HOCl, a highly fluorescent S-oxide is formed, leading to a turn-on fluorescence signal. This principle could be extended to design probes for other reactive oxygen species or specific enzymes by modifying the fluorophore and the recognition element on the thiomorpholin-3-one core.

Affinity-Based Probes: These probes are designed to bind specifically to a target protein and are often used for target identification and validation. A this compound analogue could be functionalized with a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). This would allow for the covalent labeling of the target protein, which can then be isolated and identified.

Indicator Displacement Assays: Fluorescent probes based on host-guest chemistry can be developed using the thiomorpholin-3-one scaffold. For instance, a fluorescently-labeled thiomorpholin-3-one derivative could be encapsulated by a macrocyclic host, and its displacement by an analyte of interest would result in a change in the fluorescence signal, allowing for quantitative detection.

Table of Potential Chemical Probe Applications:

| Probe Type | Potential Application | Design Strategy |

| Fluorescent Probe | Detection of reactive oxygen species (ROS) | Couple thiomorpholin-3-one to a fluorophore; ROS-mediated oxidation of sulfur modulates fluorescence. |

| Affinity Probe | Target identification and validation | Functionalize with a photoreactive group and a reporter tag. |

| Indicator Displacement | Analyte quantification | Synthesize a fluorescent derivative for encapsulation by a host molecule. |

Contributions to Fundamental Understanding of Heterocyclic Chemistry and Reactivity

The study of this compound and its analogues can contribute significantly to the fundamental understanding of heterocyclic chemistry, particularly the reactivity of the thiomorpholin-3-one ring system.

Areas for Mechanistic Investigation:

Ring-Opening Reactions: The thiomorpholin-3-one ring is susceptible to cleavage under certain conditions. For example, the related thiirane (B1199164) ring has been shown to undergo enzyme-catalyzed ring-opening to generate a reactive thiolate. Investigating the conditions and mechanisms of ring-opening for the thiomorpholin-3-one scaffold, whether through nucleophilic attack, oxidation, or other means, would provide valuable insights into its stability and potential reaction pathways. Studies on the reversible ring-opening of 1,3-benzoxazines with thiols suggest that such processes can proceed through iminium ion intermediates.

Oxidation of the Sulfur Atom: The thioether moiety is readily oxidized to the corresponding sulfoxide and sulfone. A systematic study of the oxidation of this compound, including the stereoselectivity of the oxidation, would be of both fundamental and practical interest, as the oxidation state of the sulfur can dramatically alter the biological properties of the molecule.

Conformational Analysis: The six-membered thiomorpholin-3-one ring can adopt different conformations, such as chair and boat forms. The preferred conformation will be influenced by the substituents on the ring and the N-aryl group. Detailed conformational analysis using techniques like NMR spectroscopy and computational modeling would provide a deeper understanding of the structure-property relationships of these compounds.

Development of Sustainable and Green Synthetic Methodologies for Thiomorpholin-3-one Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The development of such methodologies for the synthesis of this compound and its derivatives is a crucial future direction.

Green Chemistry Approaches:

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. A telescoped photochemical thiol-ene/cyclization sequence in continuous flow has been successfully developed for the synthesis of the parent thiomorpholine. This approach could be adapted for the synthesis of N-arylthiomorpholin-3-ones, potentially reducing reaction times and improving yields.

Use of Greener Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis of thiomorpholin-3-ones would be a significant advancement.

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For example, the use of a fly ash:H2SO4 catalyst has been reported for the eco-friendly synthesis of pyrazolines. The development of novel catalysts for the key bond-forming reactions in the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the starting materials are incorporated into the final product, are a cornerstone of green chemistry. The design of new synthetic strategies for the thiomorpholin-3-one core that maximize atom economy will be a key area of future research.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3,4-Dichlorophenyl)thiomorpholin-3-one with high purity?

- Methodological Answer : The synthesis typically involves condensation reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. For example, in a telescoped process, intermediates like this compound citrate can be prepared by reacting the free base with citric acid in a 1:1 aqueous isopropanol solution. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and byproducts. Monitoring reaction progress using TLC or HPLC ensures optimal yield and purity .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing thiomorpholinone ring protons (δ 3.5–4.5 ppm) and aromatic protons from the dichlorophenyl group (δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms.

- X-ray Crystallography : Resolves stereochemical ambiguities by providing bond lengths and angles, as demonstrated for structurally related thiomorpholine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store the compound in airtight containers under nitrogen to prevent degradation.

- Follow guidelines for chlorophenol derivatives, including waste disposal protocols for halogenated organics, as outlined in toxicological profiles .

Advanced Research Questions

Q. How can solvent choice and reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions at the thiomorpholinone ring. For acid-sensitive intermediates, aqueous isopropanol (1:1 v/v) improves solubility without side reactions .

-

Catalysis : Lewis acids like ZnCl or Pd catalysts can accelerate cyclization steps.

-

Temperature Control : Maintaining temperatures between 50–80°C balances reaction rate and thermal stability.

Parameter Optimized Condition Impact on Yield Solvent Aqueous isopropanol (1:1) ↑ Purity (≥95%) Catalyst Citric acid (stoichiometric) ↑ Crystallinity Temperature 60°C ↑ Reaction rate

Q. What strategies resolve ambiguities in the stereochemical configuration of thiomorpholinone derivatives using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation from ethanol or acetonitrile.

- Analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm chair conformations of the thiomorpholinone ring.

- Refining data-to-parameter ratios (>10:1) to ensure accuracy, as seen in studies of morpholine analogs .

Q. How does the electronic nature of substituents on the dichlorophenyl ring influence the compound's reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl) activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

- Computational modeling (DFT or MD simulations) predicts charge distribution, guiding the design of derivatives with tailored reactivity. For example, introducing electron-donating groups (-OCH) at specific positions alters regioselectivity in coupling reactions .

Q. What in vivo models are suitable for evaluating the neuropharmacological activity of this compound?

- Methodological Answer :

- Rodent Models : Tail-flick test (analgesia) or forced swim test (antidepressant activity) assess CNS effects.

- Dose-Response Studies : Administer 10–100 mg/kg intraperitoneally, monitoring plasma levels via LC-MS to correlate exposure with efficacy.

- Histopathology : Post-mortem brain tissue analysis identifies target engagement, as applied to structurally related σ-receptor ligands .

Data Contradictions and Resolution

- Synthesis Yields : reports >80% yield for citrate derivatives, while other methods (e.g., free base synthesis) may show variability due to solvent purity or catalyst efficiency. Reproducibility requires strict control of anhydrous conditions and stoichiometry.

- Biological Activity : Discrepancies in receptor binding affinity (e.g., σ1 vs. σ2) across studies highlight the need for standardized assay protocols, including radioligand competition binding under identical buffer conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。